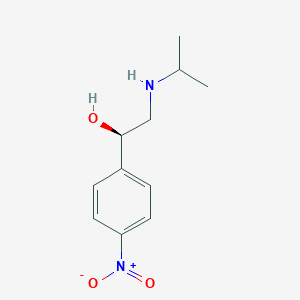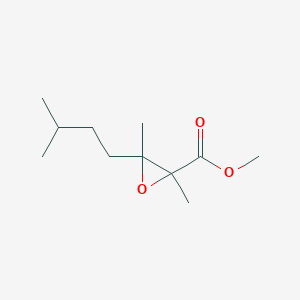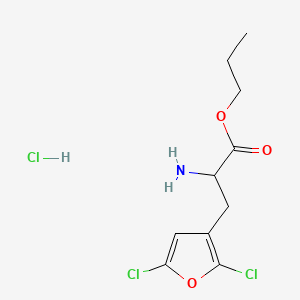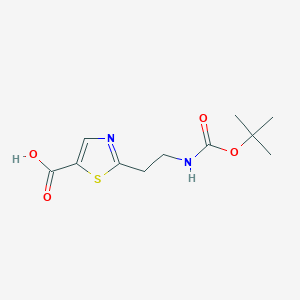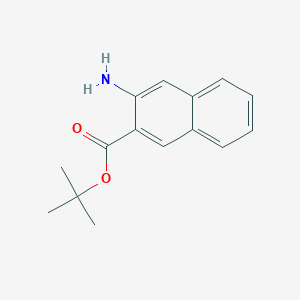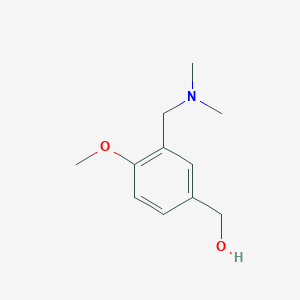
(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group, a methoxy group, and a hydroxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as methanol and a catalyst to facilitate the reduction process. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while substitution could result in various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of enzymes that interact with aromatic compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, particularly those involving neurotransmitters.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and hydroxymethyl groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but lacks the dimethylamino group.
4-Dimethylaminobenzyl alcohol: Similar structure but lacks the methoxy group.
3-(Dimethylamino)phenol: Similar structure but lacks the hydroxymethyl group.
Uniqueness
(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is unique due to the presence of all three functional groups (dimethylamino, methoxy, and hydroxymethyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
[3-[(dimethylamino)methyl]-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,13H,7-8H2,1-3H3 |
Clé InChI |
LNSKPJUQNGJFHK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


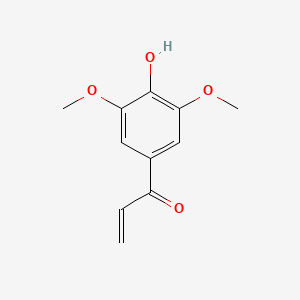




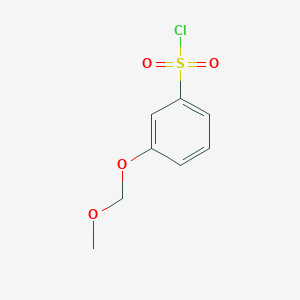
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
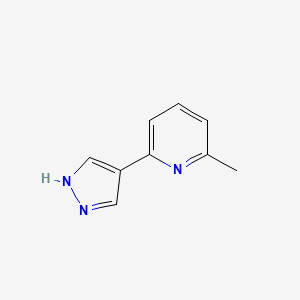
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
